Cas no 2138174-87-3 (1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea)
1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea Chemical and Physical Properties
Names and Identifiers
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- 2138174-87-3
- 1-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea
- EN300-737774
- 1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea
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- Inchi: 1S/C12H23N3O/c1-2-3-14-12(16)15-11-6-9-4-8(7-13)5-10(9)11/h8-11H,2-7,13H2,1H3,(H2,14,15,16)
- InChI Key: REYPNDMLKDJSSM-UHFFFAOYSA-N
- SMILES: O=C(NCCC)NC1CC2CC(CN)CC21
Computed Properties
- Exact Mass: 225.184112366g/mol
- Monoisotopic Mass: 225.184112366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 67.2Ų
1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-737774-1.0g |
1-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea |
2138174-87-3 | 1g |
$0.0 | 2023-06-07 |
1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea
Introduction to 1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea (CAS No. 2138174-87-3)
1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea, identified by its CAS number 2138174-87-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its complex bicyclic structure and functional groups, has garnered attention due to its potential applications in the development of novel therapeutic agents.
The compound's structure consists of a bicyclo[3.2.0]heptane core, which is a fused ring system consisting of three carbon rings, with one of the rings being cyclohexane and the other two being cyclopentane. This unique structural motif imparts distinct physicochemical properties to the molecule, making it a versatile scaffold for medicinal chemistry applications.
The presence of an aminomethyl group at the 3-position of the bicyclic system and a propylurea moiety at the 6-position introduces additional functional sites for chemical modification and biological interaction. These functional groups are critical for modulating the pharmacokinetic and pharmacodynamic properties of the compound, thereby influencing its efficacy and safety profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of bicyclic compounds due to their ability to mimic natural product scaffolds and exhibit unique binding affinities to biological targets. The bicyclo[3.2.0]heptan-6-yl moiety in 1-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea is particularly noteworthy, as it has been shown to interact with various enzymes and receptors involved in metabolic pathways and signal transduction.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the aminomethyl and propylurea groups provides multiple opportunities for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule's properties for optimal biological activity. For instance, modifications to the amine group can alter the compound's solubility and metabolic stability, while changes to the propylurea moiety can influence its binding affinity to target proteins.
The therapeutic relevance of 1-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea has been explored in several preclinical studies. These studies have demonstrated that derivatives of this compound exhibit promising activities against various disease targets, including enzymes involved in inflammation, pain perception, and neurodegeneration. The ability of these derivatives to modulate biological pathways makes them attractive candidates for further development into novel therapeutics.
In addition to its pharmacological potential, 1-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea also offers advantages from a synthetic chemistry perspective. The bicyclic core can be accessed through well-established synthetic routes, allowing for efficient preparation of analogues for SAR studies. Furthermore, the presence of multiple functional groups provides ample opportunities for further derivatization using standard organic transformations.
The compound's physicochemical properties have also been thoroughly investigated, providing valuable insights into its behavior in biological systems. Studies have shown that derivatives of this molecule exhibit good oral bioavailability and favorable metabolic profiles, suggesting their potential for clinical translation. Additionally, computational modeling techniques have been employed to predict binding interactions between these compounds and their target proteins, aiding in the rational design of more potent derivatives.
The latest research in this area has focused on optimizing the scaffold structure and functional groups to enhance biological activity while minimizing side effects. Advances in biocatalysis and flow chemistry have also enabled more efficient synthesis routes for these complex molecules, reducing production costs and improving scalability.
In conclusion, 1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea (CAS No.2138174-87-3) represents a promising lead compound for drug discovery with significant therapeutic potential. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive candidate for further development into novel therapeutic agents targeting various diseases.
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